2-Methoxybenzonitrile
Overview
Description
Surface-enhanced Raman spectra study of 2-methoxybenzonitrile has been reported.
Scientific Research Applications
1. Spectroscopy and Ionization Studies
- Zhao, Jin, Li, and Jia (2019) conducted two-color resonance enhanced two-photon ionization (R2PI) and mass analyzed threshold ionization (MATI) spectroscopy on 2-methoxybenzonitrile. They determined the origin band of the S1 ← S0 transition and the accurate adiabatic ionization energy of this compound. The study provided insights into the active vibrations in the S1 and D0 states, mainly associated with in-plane ring deformation and in-plane ring-OCH3 bending (Zhao, Jin, Li, & Jia, 2019).
2. Biological Evaluation of Complexes
- Govindharaju et al. (2019) explored the synthesis, spectral characterization, and biological evaluation of a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile. The study assessed antimicrobial activities and free radical scavenging activity, indicating that the formulated Cr(III) complex showed moderate and potential activity against tested bacteria and fungi, and larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).
3. Non-Linear Optical Properties
- Kumar and Raman (2017) investigated the non-linear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile using Density Functional Theory (DFT). The study focused on equilibrium geometric structure, vibrational spectra, and second harmonic generation (SHG) applications, highlighting its potential in NLO applications (Kumar & Raman, 2017).
4. Synthesis and Characterization of Complexes
- Rahman and Scrowston (1983) discussed the synthesis of 7-methoxybenzo[b]thiophene and 7-methoxy-1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde. This study presents a method for creating these compounds and their potential applications in various fields (Rahman & Scrowston, 1983).
5. Dye-Sensitized Solar Cells
- Prakasam, Sakthi, and Anbarasan (2013) conducted a study on the electronic structures of 4-methoxybenzonitrile dye for dye-sensitized solar cells using DFT and Time Dependent DFT (TDDFT). The study revealed insights into the absorption spectrum and the role of the nitro group in the dye, highlighting its potential in photovoltaic applications (Prakasam, Sakthi, & Anbarasan, 2013).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is slightly soluble in water, which may affect its absorption and distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxybenzonitrile. For instance, its stability may be affected by temperature and light exposure. It is recommended to store the compound in a sealed container at room temperature .
Properties
IUPAC Name |
2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTPMFASNVISBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216291 | |
Record name | 2-Methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-56-9 | |
Record name | 2-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6609-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Methoxybenzonitrile revealed by computational studies?
A1: Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural characteristics of this compound [, , ]. These studies provided insights into the molecule's equilibrium geometric structure, including bond lengths, bond angles, and dihedral angles. Researchers have employed different DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G (2d,p), to achieve accurate structural predictions []. These computational insights are crucial for understanding the molecule's reactivity, interactions with other molecules, and potential applications.
Q2: How does the structure of this compound relate to its spectroscopic properties?
A2: The structural features of this compound directly influence its spectroscopic behavior. Researchers have investigated this relationship using both experimental and theoretical techniques. For instance, Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed using DFT calculations []. By comparing experimental spectra with theoretical predictions, scientists can gain a deeper understanding of how the molecule's structure influences its vibrational modes, ultimately contributing to its unique spectroscopic fingerprint.
Q3: What potential applications of this compound have been explored based on its structural and electronic properties?
A3: Computational studies suggest that this compound possesses properties relevant for non-linear optical (NLO) applications, particularly frequency doubling and Second Harmonic Generation (SHG) []. This is attributed to the molecule's electronic structure and polarizability, as revealed by DFT calculations. While experimental verification is needed, these findings highlight the potential of this compound as a material for optoelectronic devices and other technologies that rely on NLO phenomena.
Q4: How has this compound been utilized in synthetic chemistry?
A4: this compound serves as a valuable building block in organic synthesis. For example, it can react with 9-trimethylsilylfluorenyl lithium to yield N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine []. This reaction highlights the reactivity of the nitrile group in this compound and its potential for forming complex molecules with distinct structural features. Understanding these reactions and their products can pave the way for developing new synthetic methodologies and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.